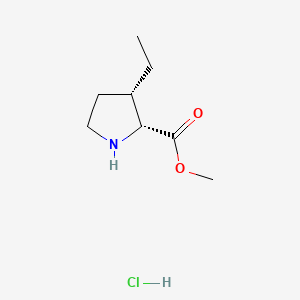

methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with specific stereochemistry (2R,3S). The compound features an ethyl group at the 3-position and a methyl ester at the 2-position, with the hydrochloride salt enhancing its stability and solubility for pharmaceutical or synthetic applications. For instance, similar pyrrolidine derivatives are often synthesized via stereoselective methods involving reductive amination or palladium-catalyzed reactions .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

InChI Key |

UULFFIJPLBXISM-UOERWJHTSA-N |

Isomeric SMILES |

CC[C@H]1CCN[C@H]1C(=O)OC.Cl |

Canonical SMILES |

CCC1CCNC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of specific enantiomers and precise reaction conditions. One common method involves the transesterification reaction in an anhydrous medium, utilizing an enzyme that selectively affects the desired enantiomer . This process ensures the production of the compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often employs bioreactors and enzymatic hydrolysis. For instance, an emulsion bioreactor containing lipase from Serratia marcescens has been used to produce similar compounds with high chemical and optical purity . The reaction conditions, such as stirring speed and phase separation techniques, are optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include halogens for addition reactions, as well as alcohols for reduction processes . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, the addition of halogens to alkenes results in vicinal dihalides, while reduction with alcohols produces corresponding alcohol derivatives .

Scientific Research Applications

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and anti-cancer agents . Additionally, it plays a role in the development of new synthetic methodologies and biotechnological processes .

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, molecular properties, and synthesis methodologies.

Key Observations:

Methyl esters (e.g., ) are common in prodrug design due to their hydrolytic stability, whereas ethyl esters (e.g., ) may offer slower hydrolysis rates.

Stereochemical Impact :

- The 2R,3S configuration is critical for binding to biological targets, as seen in similar compounds used as enzyme inhibitors or receptor modulators .

Synthesis Methods: Reductive amination (e.g., using NaBH3CN in methanol ) and palladium-catalyzed hydrogenation (e.g., Pd/BaSO4 in ethanol ) are prevalent for stereoselective synthesis.

Physicochemical Properties :

- Hydrochloride salts generally enhance aqueous solubility (e.g., ), while bulky substituents like benzothiophene () may reduce solubility but increase target affinity.

Biological Activity

Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol. The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, resulting in a chiral center that contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular proliferation pathways.

- Neurological Applications : It is being explored as a precursor in the synthesis of drugs targeting neurological disorders, potentially acting on neurotransmitter systems.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cell signaling. Its structural features allow it to mimic natural substrates or bind to active sites on enzymes .

- Receptor Modulation : It may also interact with receptors in the nervous system, influencing neurotransmission and potentially providing therapeutic effects in neurological conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neurological | Potential precursor for drugs targeting CNS disorders |

Case Study: Anticancer Potential

In a study examining the anticancer effects of this compound, researchers found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This suggests that further development could lead to novel anticancer therapies.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antibiotics.

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for better activity and selectivity against specific targets.

- Clinical Trials : To assess therapeutic potential in humans for conditions such as cancer and bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.